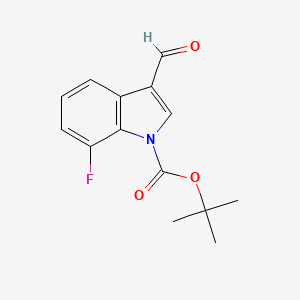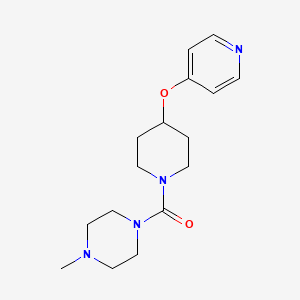![molecular formula C18H20N6O3 B2876098 8-(2-((3-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923203-55-8](/img/structure/B2876098.png)
8-(2-((3-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Purine derivatives can undergo a variety of reactions, including substitution reactions at various positions on the purine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include things like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Research has been conducted on derivatives of 7,8-polymethylenehypoxanthines, which are precursors to compounds like 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines and 1-substituted-7,8-polymethylenehypoxanthines. These have been studied for their antiviral and antihypertensive activities (Nilov et al., 1995).
Pharmacological Evaluation
- A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione have been synthesized and evaluated. These compounds were found to be potent 5-HT(1A) receptor ligands. Some derivatives exhibited anxiolytic-like activity and behaved like antidepressants in pharmacological tests (Zagórska et al., 2009).
Antiviral Activity
- The chemical synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and related nucleosides and nucleotides has been described. These new class of purine analogues showed moderate activity against rhinovirus at nontoxic dosage levels (Kim et al., 1978).
Molecular Studies
- Studies on novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been conducted, focusing on their affinity for serotoninergic and dopaminergic receptors. These studies have identified potential compounds with antidepressant and anxiolytic properties (Zagórska et al., 2015).
Purine Isosteres in Drug Design
- 1-Desazapurines, considered potent pharmacophores and widely used in drug design, have been synthesized using 3-methoxalylchromone, highlighting their significance in medicinal chemistry (Ostrovskyi et al., 2011).
Synthesis of Imidazo[1,2,3-cd]purine Derivatives
- Research has involved the synthesis of new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, which have potential applications in various scientific fields (Šimo et al., 1998).
Acyclic Analogs of Purine Nucleosides
- Studies on hydroxyl-protected derivatives of imidazoles and their conversion to acyclic analogues of imidazole nucleosides have been conducted. These studies contribute to the understanding of purine derivatives (Parkin & Harnden, 1982).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[2-(3-methoxyanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-11-10-24-14-15(22(2)18(26)21-16(14)25)20-17(24)23(11)8-7-19-12-5-4-6-13(9-12)27-3/h4-6,9-10,19H,7-8H2,1-3H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICMZBYKNRYCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC(=CC=C4)OC)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2876016.png)

![[(1R,2R)-2-Phenoxycyclopentyl]urea](/img/structure/B2876022.png)
![4-[(dimethylamino)sulfonyl]-N-{3-[6-(ethylsulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2876023.png)

![N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2876025.png)

![6'-Methyl-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B2876028.png)


![5-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2876031.png)


![N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B2876037.png)